molecular formula C19H25N7O B14955368 N-[2-(1H-1,3-benzimidazol-1-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide

N-[2-(1H-1,3-benzimidazol-1-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B14955368
M. Wt: 367.4 g/mol
InChI Key: KCBRYCKUMMBAEE-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-benzimidazol-1-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide is a complex organic compound that features both benzimidazole and tetrazole moieties. These heterocyclic structures are known for their significant biological and pharmacological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-benzimidazol-1-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and tetrazole intermediates. Benzimidazole can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives . Tetrazole synthesis often involves the cyclization of nitriles with azide sources under acidic or basic conditions .

The final step involves the coupling of these intermediates with a cyclohexyl acetamide derivative under appropriate conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-benzimidazol-1-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety would yield benzimidazole N-oxides, while reduction could produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-1,3-benzimidazol-1-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide is unique due to the combination of both benzimidazole and tetrazole moieties in a single molecule. This dual functionality allows it to interact with a broader range of biological targets and exhibit a wider spectrum of activities compared to compounds containing only one of these moieties .

Properties

Molecular Formula

C19H25N7O

Molecular Weight

367.4 g/mol

IUPAC Name

N-[2-(benzimidazol-1-yl)ethyl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C19H25N7O/c27-18(20-10-11-25-14-21-16-6-2-3-7-17(16)25)12-19(8-4-1-5-9-19)13-26-15-22-23-24-26/h2-3,6-7,14-15H,1,4-5,8-13H2,(H,20,27)

InChI Key

KCBRYCKUMMBAEE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)NCCN2C=NC3=CC=CC=C32)CN4C=NN=N4

Origin of Product

United States

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